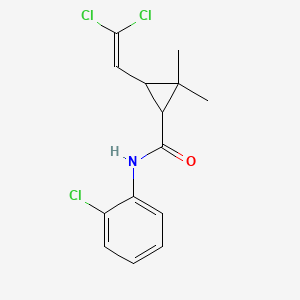
N-(2-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C14H14Cl3NO and its molecular weight is 318.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide, commonly known as a derivative of cyhalothrin, is a synthetic pyrethroid insecticide. This compound exhibits significant biological activity, particularly in its insecticidal properties. The following sections will explore its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
The primary mechanism by which this compound exerts its biological effects is through the modulation of sodium channels in insect nerve cells.
- Sodium Channel Modulation : This compound binds to voltage-gated sodium channels, leading to prolonged depolarization of the neuronal membrane. This results in hyperexcitation of the nervous system in insects, culminating in paralysis and death.
Toxicological Profile
The toxicological profile of this compound indicates several key aspects:
- Acute Toxicity : It has been classified with varying degrees of acute toxicity depending on the exposure route. For instance, oral LD50 values in rats have been reported to range from 100 to 500 mg/kg, indicating moderate toxicity .
- Skin and Eye Irritation : The compound is known to cause skin irritation and is harmful if ingested. It is not classified as a skin sensitizer .
- Environmental Impact : As a pesticide, it poses risks to non-target organisms, including aquatic life and beneficial insects. Its persistence in the environment raises concerns regarding bioaccumulation .
Case Study 1: Ecotoxicological Assessment
A study conducted on the ecotoxicological effects of cyhalothrin derivatives revealed significant impacts on aquatic ecosystems. The study found that concentrations as low as 0.1 µg/L could adversely affect fish behavior and reproduction .
Case Study 2: Human Exposure
Research into human exposure to pyrethroids like this compound has shown associations with neurological symptoms among agricultural workers. A cohort study indicated that chronic exposure could lead to symptoms such as headaches and dizziness .
Comparative Biological Activity Table
| Compound | Mechanism of Action | Acute Toxicity (LD50) | Environmental Persistence |
|---|---|---|---|
| This compound | Sodium channel modulation | 100-500 mg/kg (oral) | Moderate |
| Cyfluthrin | Sodium channel modulation | 50-200 mg/kg (oral) | High |
| Lambda-cyhalothrin | Sodium channel modulation | 100-300 mg/kg (oral) | Moderate |
特性
IUPAC Name |
N-(2-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl3NO/c1-14(2)8(7-11(16)17)12(14)13(19)18-10-6-4-3-5-9(10)15/h3-8,12H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHVXCXUGNXTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC=CC=C2Cl)C=C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














